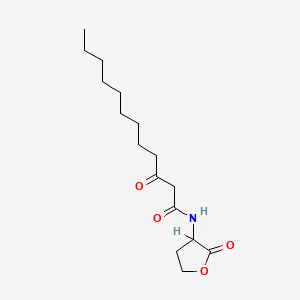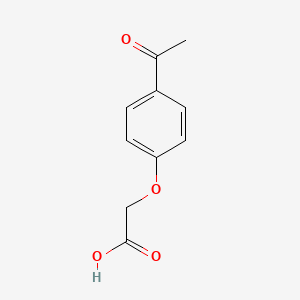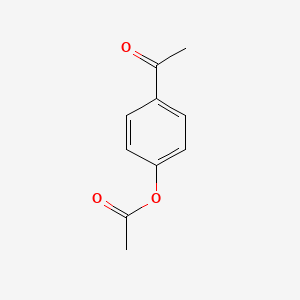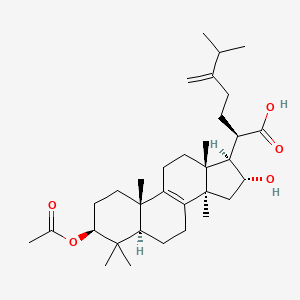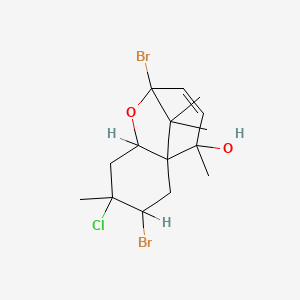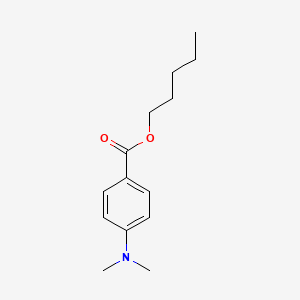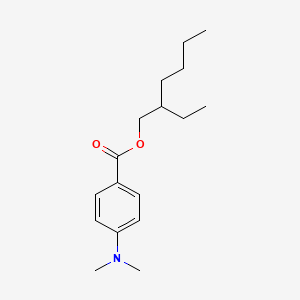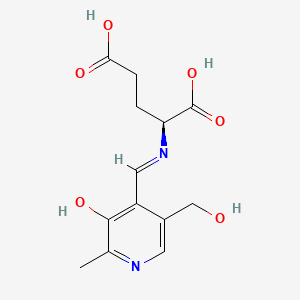
吡哆醛谷氨酸盐
描述
Pyridoxylideneglutamate is a compound that has garnered attention in the field of nuclear medicine, particularly for its use as a radiopharmaceutical agent. It is a Schiff base formed from the condensation of pyridoxal (a form of vitamin B6) and glutamic acid. This compound is primarily used in hepatobiliary imaging due to its ability to form stable complexes with technetium-99m, a widely used radioisotope in diagnostic imaging .
科学研究应用
Pyridoxylideneglutamate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study Schiff base formation and stability.
Biology: The compound’s interaction with biological molecules is of interest in understanding vitamin B6 metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxylideneglutamate involves the reaction between pyridoxal and glutamic acid. The process typically requires the formation of a Schiff base, which is achieved by mixing equimolar amounts of pyridoxal and glutamic acid in an aqueous solution. The reaction is facilitated by maintaining the pH around 7.0 to 8.0 and allowing the mixture to react at room temperature for several hours .
Industrial Production Methods: For industrial production, the preparation of pyridoxylideneglutamate is often carried out using a tin-adsorbed resin method. This involves the use of stannous chloride as a reducing agent to facilitate the complexation with technetium-99m. The process includes autoclaving the mixture at 121°C for 30 minutes to ensure the formation of a stable complex .
化学反应分析
Types of Reactions: Pyridoxylideneglutamate primarily undergoes complexation reactions, particularly with technetium-99m. This complexation is crucial for its application in medical imaging. The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Complexation: Stannous chloride is commonly used as a reducing agent to facilitate the binding of technetium-99m to pyridoxylideneglutamate.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to study the oxidative stability of the compound.
Reduction: Reducing agents like sodium borohydride can be employed to investigate the reduction potential of the Schiff base.
Major Products Formed: The primary product of interest is the technetium-99m-pyridoxylideneglutamate complex, which is used for hepatobiliary imaging. Other products may include various oxidation or reduction derivatives, depending on the specific reactions conducted.
作用机制
The mechanism of action of pyridoxylideneglutamate in medical imaging involves its ability to form a stable complex with technetium-99m. Once injected into the body, the technetium-99m-pyridoxylideneglutamate complex is taken up by hepatocytes and excreted into the bile. This allows for clear imaging of the hepatobiliary system, aiding in the diagnosis of various liver and gallbladder conditions .
相似化合物的比较
Pyridoxylideneglutamate can be compared with other Schiff bases and radiopharmaceutical agents:
Similar Compounds:
Uniqueness: Pyridoxylideneglutamate’s uniqueness lies in its specific application for hepatobiliary imaging, providing clear and rapid imaging of the liver and gallbladder. Its formation as a Schiff base from pyridoxal and glutamic acid also distinguishes it from other radiopharmaceuticals .
属性
IUPAC Name |
(2S)-2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-7-12(19)9(8(6-16)4-14-7)5-15-10(13(20)21)2-3-11(17)18/h4-5,10,16,19H,2-3,6H2,1H3,(H,17,18)(H,20,21)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIGYCWRAAYWTQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NC(CCC(=O)O)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)C=N[C@@H](CCC(=O)O)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13934-03-7 | |
| Record name | Pyridoxylideneglutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013934037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



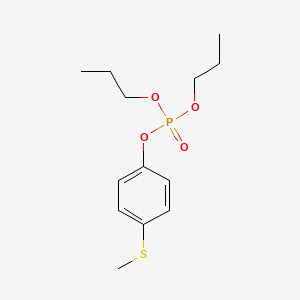

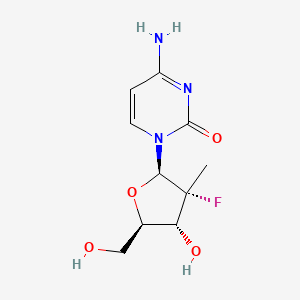
![2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B1678266.png)
